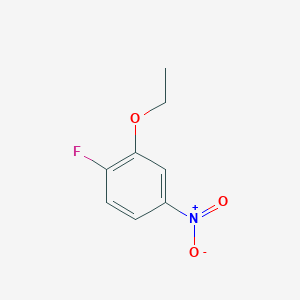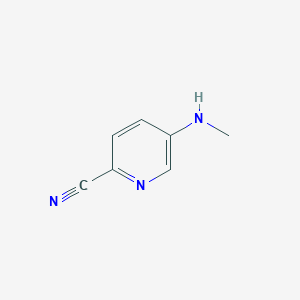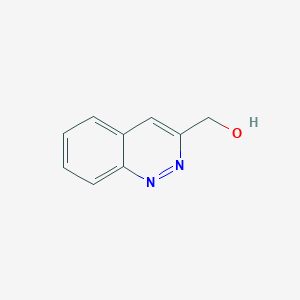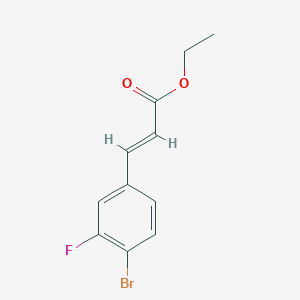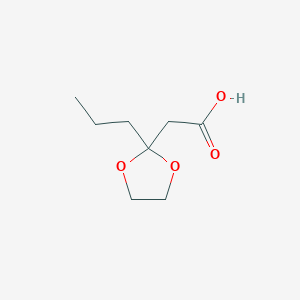![molecular formula C7H10O2 B1429286 8-Oxabicyclo[3.2.1]octan-2-one CAS No. 39536-72-6](/img/structure/B1429286.png)
8-Oxabicyclo[3.2.1]octan-2-one
Vue d'ensemble
Description
8-Oxabicyclo[3.2.1]octan-2-one is a chemical compound with a molecular weight of 126.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 8-Oxabicyclo[3.2.1]octanes has been achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers . This method, promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The molecular structure of 8-Oxabicyclo[3.2.1]octan-2-one is represented by the InChI code1S/C7H10O2/c8-6-3-1-5-2-4-7(6)9-5/h5,7H,1-4H2 . Chemical Reactions Analysis
The chemical reactions involving 8-Oxabicyclo[3.2.1]octan-2-one have been studied extensively. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been successfully developed, allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs .Physical And Chemical Properties Analysis
8-Oxabicyclo[3.2.1]octan-2-one is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
8-Oxabicyclo[3.2.1]octan-2-one has been a focus in synthetic chemistry due to its utility in forming complex organic structures. Hopf and Abhilash (2009) developed novel syntheses of this compound, highlighting its conversion into α,β-unsaturated ketones and furanocycloheptanols with unique substitution patterns (Hopf & Abhilash, 2009). Ishida, Kusama, and Iwasawa (2010) achieved enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives via asymmetric [3+2]-cycloaddition, producing derivatives with high yields and enantiomeric excesses (Ishida, Kusama, & Iwasawa, 2010).
Application in Natural Product Synthesis
The versatility of 8-oxabicyclo[3.2.1]octan-2-one extends to natural product synthesis. Rubinger and Mann (1999) demonstrated its use in constructing the basic skeleton of guaianolides and pseudoguaianolides, key components in several natural products (Rubinger & Mann, 1999). Similarly, Khlevin et al. (2012) synthesized polyhydroxylated derivatives, which are potential blocks for bioactive molecules (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).
Biological Significance
The structure of 8-oxabicyclo[3.2.1]octan-2-one is significant in biological contexts. Ievlev et al. (2016) noted its role in the synthesis of oxygen heterocyclic natural molecules, highlighting its presence in insect pheromones and plant growth regulators (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016).
Asymmetric Synthesis
8-Oxabicyclo[3.2.1]octan-2-one is also critical in asymmetric synthesis. Hartung and Hoffmann (2004) explored its use in non-aldol approaches to prepare chiral building blocks, highlighting strategies for enantioselective synthesis (Hartung & Hoffmann, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-5-2-4-7(6)9-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQFLSSSJKNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[3.2.1]octan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



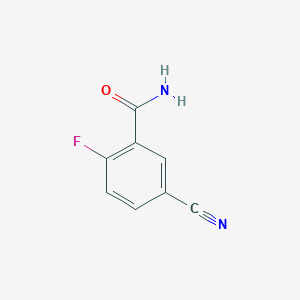
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)
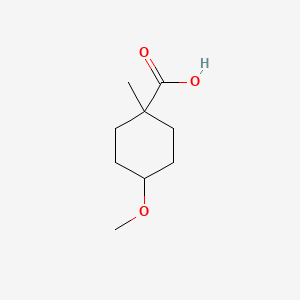
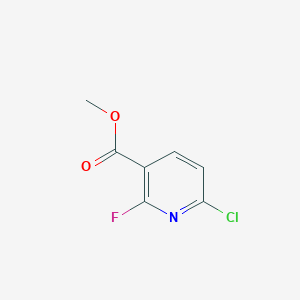
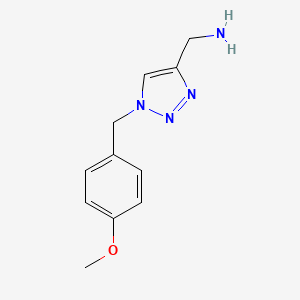
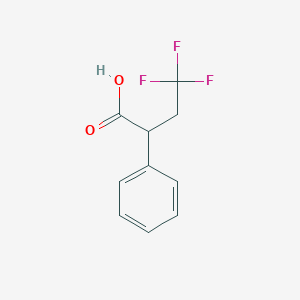
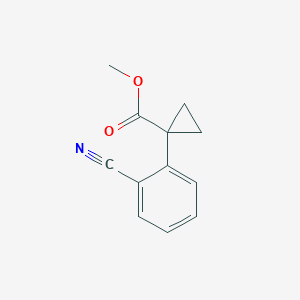
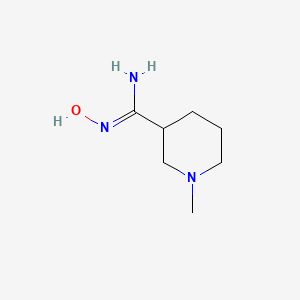
![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)
